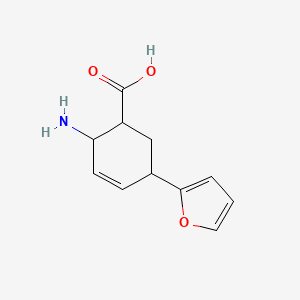
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a complex organic compound featuring a diazepine ring substituted with a nitrothiophene and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrothiophene derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the diazepine ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability. The diazepine ring structure allows for specific binding interactions with target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazepine derivatives with different substituents. For example:
5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound has a similar nitrothiophene group but a different ring structure.
5-(5-nitrothiophen-2-yl)-1H-benzimidazole: This compound features a benzimidazole ring instead of a diazepine ring. The uniqueness of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
240122-26-3 |
|---|---|
Molekularformel |
C10H8F3N3O2S |
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18/h1-2,5,15H,3-4H2 |
InChI-Schlüssel |
XUWIUPYDOBHJBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


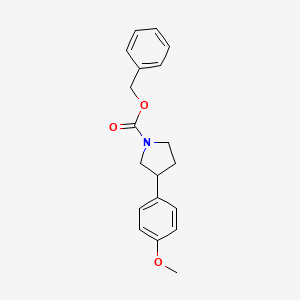
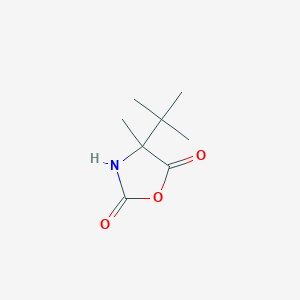
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

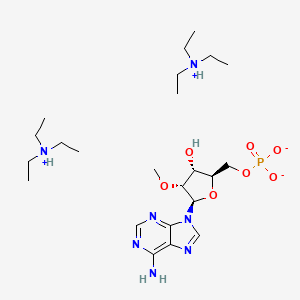
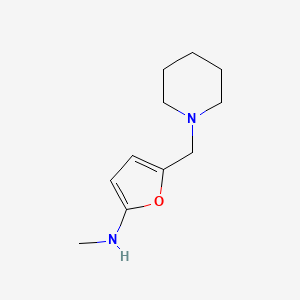
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
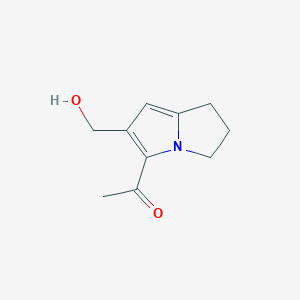
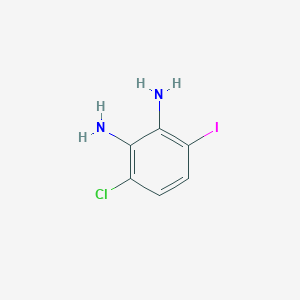
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
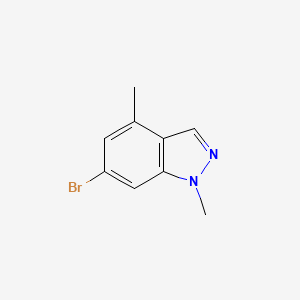
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
